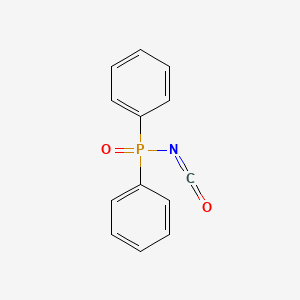

Diphenylphosphinic isocyanate

Descripción

Diphenylphosphinic isocyanate (DPPIC) is an organophosphorus compound characterized by the presence of a phosphinic group (Ph₂P=O) and an isocyanate (-NCO) moiety. First synthesized in 1961 via reactions involving diphenylphosphine and isocyanate precursors, DPPIC is notable for its ability to undergo homopolymerization, forming trimeric structures such as 2,4,6-trioxo-1,3,5-tris(diphenylphosphinyl)-hexahydro-1,3,5-triazine . Its reactivity with nucleophiles like water and alcohols yields derivatives such as diphenylphosphinic amide and methyl N-(diphenylphosphinyl)carbamate, highlighting its utility in synthesizing phosphinyl-carbamate hybrids .

Propiedades

Número CAS |

6779-62-0 |

|---|---|

Fórmula molecular |

C13H10NO2P |

Peso molecular |

243.20 g/mol |

Nombre IUPAC |

[isocyanato(phenyl)phosphoryl]benzene |

InChI |

InChI=1S/C13H10NO2P/c15-11-14-17(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |

Clave InChI |

KQFVBCBYFLCHQM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diphenylphosphinic isocyanate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with sodium cyanate under controlled conditions. The reaction typically occurs in an organic solvent such as benzene or toluene, and the temperature is maintained at around 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of diphenylphosphinic isocyanate often involves the use of phosgene-free methods due to the hazardous nature of phosgene. One such method includes the thermal decomposition of carbamates, which involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to produce the isocyanate .

Análisis De Reacciones Químicas

General Reactivity of Isocyanates

Isocyanates (R–NCO) are electrophilic due to the electron-withdrawing nature of the oxygen atom. Their reactions typically involve nucleophilic attack at the carbonyl carbon or insertion into bonds. Key reaction types include:

1.1. Reaction with Alcohols (Polyurethanes)

Formation of urethanes via nucleophilic addition:

-

Catalysts : Tertiary amines (e.g., triethylamine) or organometallic compounds (e.g., dibutyltin dilaurate) .

-

Steric effects : Bulky substituents (e.g., diphenylphosphinic groups) may reduce reaction rates .

1.2. Reaction with Amines (Polyureas)

Rapid urea formation:

1.3. Hydrolysis (Blowing Reaction)

Reaction with water produces carbamic acid, decomposing to amine and CO:

Potential Reactivity of DPPIC

While no direct studies on DPPIC were found, its structure (PhP(O)–NCO) suggests unique reactivity:

2.1. Electronic Effects

-

The electron-withdrawing phosphoryl group (P=O) may enhance the electrophilicity of the isocyanate group, accelerating reactions with nucleophiles.

2.2. Steric Hindrance

-

Bulky diphenylphosphinic substituents could slow reactions compared to smaller isocyanates (e.g., TDI) .

3.1. With Alcohols

Predicted to form phosphoryl-containing urethanes:

Catalyst Sensitivity : Likely requires strong bases or tin catalysts to overcome steric hindrance.

3.2. With Amines

Expected to yield phosphoryl-substituted ureas:

Kinetics : Faster than alcohol reactions but slower than aliphatic isocyanates.

3.3. Self-Addition (Trimerization)

Potential formation of isocyanurate rings under catalytic conditions:

Thermal Stability : Phosphoryl groups may stabilize the trimer .

Challenges in DPPIC Research

-

Synthesis Complexity : Phosphorus-containing isocyanates require specialized phosgenation or non-phosgene routes, which are not detailed in the available literature .

-

Safety Concerns : High toxicity of intermediates (e.g., phosgene) complicates experimental work .

Data Gaps and Recommendations

| Parameter | Status for DPPIC | Industry Benchmark (MDI/TDI) |

|---|---|---|

| Reaction rate with HO | Unknown | 10–100 s (foaming) |

| Thermal stability | Unstudied | Decomposes >200°C |

| Catalytic preferences | Hypothetical | Organotin > amines |

Recommendations :

Aplicaciones Científicas De Investigación

Diphenylphosphinic isocyanate has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of diphenylphosphinic isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (−NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, urethanes, and ureas, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the isocyanate group and its ability to form stable products with nucleophiles .

Comparación Con Compuestos Similares

Key Research Findings

- Reaction Mechanisms : DPPIC’s trimerization is entropy-driven, contrasting with the exothermic polymerization of aliphatic isocyanates .

- Catalytic Efficiency: Organic bases (e.g., pyridine) accelerate DPPIC’s reactions by stabilizing transition states, as evidenced by kinetic studies correlating catalytic activity with pKₐ and donor numbers .

- Environmental Compliance: DPPIC’s non-halogenated structure aligns with eco-label criteria for foam production, avoiding restricted blowing agents like HCFCs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.